Calcium glubionate

Description

Properties

CAS No. |

12569-38-9 |

|---|---|

Molecular Formula |

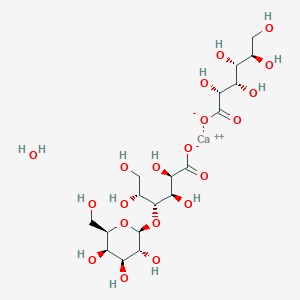

C18H34CaO20 |

Molecular Weight |

610.5 g/mol |

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca.H2O/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;;/m11../s1 |

InChI Key |

OKRXSXDSNLJCRS-NLOQLBMISA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2] |

Other CAS No. |

12569-38-9 |

Synonyms |

(4-O-β-D-Galactopyranosyl-D-gluconato)(D-gluconato)calcium Monohydrate; 4-O-β-D-Galactopyranosyl-D-gluconic Acid Calcium Complex; Calcium Glubionate; Calcium Glucono-galacto-gluconate; Calcium Gluconolactobionate; Gluconogalactogluconic Acid Calcium |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Calcium Glubionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro mechanism of action of calcium glubionate. In a laboratory setting, this compound functions as a readily soluble and bioavailable source of calcium ions (Ca²⁺). The core of its mechanism is the elevation of extracellular calcium concentration, which in turn acts as a first messenger to activate cell surface receptors, primarily the Calcium-Sensing Receptor (CaSR). Activation of the CaSR triggers a cascade of intracellular signaling events, predominantly through the Gαq/11 and Gαi/o pathways, leading to intracellular calcium mobilization and modulation of various cellular processes. This document details the signaling pathways involved, presents available quantitative data from in vitro studies, provides comprehensive experimental protocols for investigating these effects, and includes visualizations of the key molecular and experimental workflows.

Core Mechanism: Dissociation and Calcium Ion Availability

In an aqueous environment, such as cell culture medium, this compound [(C₆H₁₁O₇)₂Ca·H₂O] readily dissociates, releasing a calcium ion (Ca²⁺) and two glubionate anions. The biologically active component is the Ca²⁺ ion, making this compound an effective vehicle for increasing the extracellular calcium concentration in a controlled in vitro setting. Studies comparing equimolar concentrations of different calcium salts, such as calcium gluconate and calcium chloride, have demonstrated similar rapid increases in ionized calcium levels in biological fluids, indicating that the organic anion has minimal impact on the immediate availability of Ca²⁺ for cellular interactions.[1]

Molecular Target: The Calcium-Sensing Receptor (CaSR)

The principal molecular target for extracellular Ca²⁺ is the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor (GPCR).[1] The CaSR is crucial for systemic calcium homeostasis and is expressed in a wide variety of cells. It functions as a homodimer, featuring a large extracellular domain that binds Ca²⁺, a seven-transmembrane domain, and an intracellular domain that couples to heterotrimeric G-proteins.[2]

Upon binding of extracellular Ca²⁺, the CaSR undergoes a conformational change that activates multiple downstream signaling pathways.[3][4]

CaSR-Mediated Signaling Pathways

The activation of CaSR by an increase in extracellular Ca²⁺ (provided by this compound) initiates several key signaling cascades:

-

Gαq/11 Pathway: This is the primary pathway activated by CaSR. It stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]

-

IP₃ binds to its receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering the release of stored intracellular Ca²⁺ into the cytoplasm.[4] This leads to a rapid and transient increase in cytosolic calcium concentration.

-

DAG activates protein kinase C (PKC), which in turn can phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2).[3][4]

-

-

Gαi/o Pathway: CaSR activation can also couple to inhibitory G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5]

-

Other Pathways: The CaSR has also been shown to interact with and modulate other signaling molecules, including phospholipase A₂ and D, and Rho kinase.[4][5]

The culmination of these signaling events is a complex cellular response that can include changes in gene expression, proliferation, differentiation, apoptosis, and secretion.[4]

Quantitative Data from In Vitro Studies

Direct quantitative in vitro data for this compound is limited in publicly available literature. However, data from studies using calcium gluconate or investigating the dose-dependent effects of extracellular calcium serve as a reliable proxy.

Table 1: Effects of Extracellular Calcium on Cellular Responses in Vitro

| Cell Line | Extracellular Ca²⁺ Concentration | Observed Effect | Reference |

| Monocytes | 4.5 mM | Maximal chemotaxis observed. | [6] |

| Monocytes | 4.5 mM | Sustained increase in cytosolic Ca²⁺. | [7] |

| Rat Hippocampal CA1 Pyramidal Cells | 1.5 mM | Maximal long-term potentiation (LTP). | [8] |

| Rat Hippocampal CA1 Pyramidal Cells | 2.5 mM and 3.5 mM | Inhibition seen at high stimulus intensities. | [8] |

| HEK293 cells expressing hCaSR-wt | 2 mM to 4 mM | Induction of typical calcium oscillations. | [9] |

| HEK293 cells expressing hCaSR-wt | 5 mM to 6 mM | Sustained intracellular calcium increase (maximal response). | [9] |

Table 2: Comparative Effects of Calcium Salts on Cell Viability and Proliferation

| Calcium Salt | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Calcium Chloride | MCF-7 (Breast Adenocarcinoma) | Not specified | 48 hours | Slight increase in proliferation. | [10] |

| Calcium Propionate | A549 (Lung Carcinoma) | 4, 8, 16 mg/mL | Not specified | Dose-dependent decrease in cell viability. | [10] |

| Calcium Glucoheptonate | MG-63 (Osteoblast-like) | 0.25 - 2.0 mM | 48 hours | Significant increase in cell proliferation. | [10] |

| Calcium Gluconate | Human Dental Pulp Stem Cells | 10% (in PRP) | 24, 48, 72 hours | Increased VEGF-A expression compared to control. | [11] |

Experimental Protocols

Intracellular Calcium Mobilization Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in response to an increase in extracellular calcium, simulating the effect of this compound, in CaSR-expressing cells using a fluorescence plate reader.

Materials:

-

CaSR-expressing cells (e.g., HEK293-CaSR)

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional)

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed CaSR-expressing cells into black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Assay:

-

Add HBSS to each well.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Set the reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Record a baseline fluorescence reading for a set period (e.g., 30-60 seconds).

-

Use the automated injector to add the this compound solution at various concentrations to the wells.

-

Continue to record the fluorescence signal for a period sufficient to capture the peak response and subsequent return to baseline (e.g., 2-5 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the dose-response curve and determine the EC₅₀ value for this compound.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the activation of the MAPK pathway downstream of CaSR activation by measuring the phosphorylation of ERK1/2.

Materials:

-

CaSR-expressing cells

-

6-well plates

-

Serum-free culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-phospho-ERK1/2

-

Primary antibody: Rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate CaSR-expressing cells in 6-well plates.

-

Once confluent, serum-starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a suitable imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each treatment condition.

-

Conclusion

The in vitro mechanism of action of this compound is fundamentally centered on its ability to dissociate and increase the concentration of extracellular calcium ions. These ions then act as agonists for the Calcium-Sensing Receptor, initiating a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to a transient increase in intracellular calcium and the activation of downstream effectors like PKC and the MAPK pathway. The provided data and protocols offer a framework for researchers to investigate and quantify the cellular responses to this compound in a variety of in vitro models. Understanding these mechanisms is crucial for the development of novel therapeutic strategies and for elucidating the complex role of calcium in cellular physiology.

References

- 1. benchchem.com [benchchem.com]

- 2. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology and pathophysiology of the calcium-sensing receptor in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. JCI - Extracellular calcium elicits a chemokinetic response from monocytes in vitro and in vivo [jci.org]

- 8. In vitro effects of extracellular calcium concentrations on hippocampal pyramidal cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The Effect of Calcium Gluconate on Platelet Rich Plasma Activation for VEGF-A Expression of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Calcium Glubionate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of calcium glubionate, a widely used calcium salt in pharmaceutical formulations and nutritional supplements. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by providing detailed information on the compound's characteristics, experimental methodologies for their determination, and relevant biological context.

Chemical and Physical Properties

This compound is a salt consisting of calcium complexed with one molecule of gluconate and one molecule of lactobionate. It is known for its high water solubility and bioavailability, making it an effective source of calcium for therapeutic and nutritional purposes.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its constituent organic acids.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₄CaO₂₀ | [2][3] |

| Molecular Weight | 610.5 g/mol | [2][3] |

| Appearance | White to off-white crystalline or granular powder. | [4] |

| Solubility | Soluble in water; freely soluble in boiling water. | [5] |

| Melting Point | Approximately 205°C | [4] |

| pH (in solution) | 6.0 - 9.5 | [5] |

| pKa (Gluconic Acid) | ~3.6 - 3.86 | [2][6][7] |

| pKa (Lactobionic Acid) | ~3.8 | [4][8] |

| Hygroscopicity | Hygroscopic | [4] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound, based on established pharmacopeial and scientific standards.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.[9]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of flasks containing the desired solvent (e.g., deionized water, buffers of different pH).

-

Agitation: Place the flasks in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid phase from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or atomic absorption spectroscopy for calcium content.

Melting Point Determination (USP <741> Method)

The melting range of a substance is a key indicator of its purity. The United States Pharmacopeia (USP) provides standardized methods for this determination.[10][11]

Principle: The temperature at which a solid substance transitions to a liquid state is observed and recorded.

Methodology (Apparatus I):

-

Sample Preparation: Finely powder the dry this compound sample. Pack the powder into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus Setup: Use a suitable melting point apparatus consisting of a heated bath with a transparent fluid, a stirrer, a calibrated thermometer, and a heat source.

-

Measurement:

-

Heat the bath until the temperature is about 30°C below the expected melting point.

-

Insert the capillary tube into the apparatus.

-

Continue heating at a rate of approximately 1-2°C per minute.

-

Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range.

-

Hygroscopicity Testing (European Pharmacopoeia Method)

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[12][13]

Principle: The substance is exposed to a high-humidity environment for a specified time, and the increase in mass due to moisture absorption is measured.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound (e.g., 1-2 grams) into a tared, shallow weighing bottle.

-

Exposure: Place the open weighing bottle in a desiccator containing a saturated solution of a salt that maintains a constant relative humidity (e.g., a saturated solution of sodium chloride for approximately 75% RH, or ammonium (B1175870) chloride for approximately 80% RH) at a constant temperature (e.g., 25°C).

-

Measurement: After 24 hours, remove the weighing bottle, close it, and reweigh it.

-

Calculation: Calculate the percentage increase in mass. The hygroscopicity is then classified based on the percentage of moisture absorbed.

Stability Testing (ICH Guidelines)

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[3][5][14]

Principle: The drug substance is stored under defined conditions of temperature and humidity for specified periods, and its physical and chemical properties are monitored.

Methodology (Long-term and Accelerated Studies):

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: Typically at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Typically at 0, 3, and 6 months.

-

-

Parameters to be Tested: The stability-indicating parameters for this compound should be monitored, which may include:

-

Appearance

-

Assay (calcium content)

-

Degradation products

-

Moisture content

-

Solubility

-

Biological Context and Signaling Pathways

This compound serves as a source of calcium ions (Ca²⁺), which are crucial second messengers in a multitude of cellular signaling pathways. The bioavailability of calcium from this compound is a key factor in its therapeutic efficacy.

Calcium Signaling Pathway

The diagram below illustrates a simplified overview of the intracellular calcium signaling pathway. This compound, upon dissolution, provides the extracellular Ca²⁺ that can enter the cell through various channels to initiate these signaling cascades.

References

- 1. mt.com [mt.com]

- 2. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. grokipedia.com [grokipedia.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. Gluconic acid | 526-95-4 [chemicalbook.com]

- 7. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 8. 96-82-2,Lactobionic acid ,CAS:96-82-2 [chemsynlab.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. uspbpep.com [uspbpep.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. alfachemic.com [alfachemic.com]

- 14. database.ich.org [database.ich.org]

Cellular Uptake Pathways of Calcium Glubionate: A Technical Guide

Abstract

Calcium glubionate serves as a readily bioavailable source of calcium ions (Ca²⁺) for therapeutic applications aimed at correcting hypocalcemia. Upon administration, this compound dissociates, releasing calcium ions into the extracellular milieu. The subsequent cellular uptake of these ions is not mediated by the glubionate salt itself but rather through the well-characterized and ubiquitous cellular machinery for calcium homeostasis. This technical guide provides an in-depth exploration of the primary pathways governing the influx of extracellular calcium into the cell, which are directly relevant to the therapeutic action of this compound. It details the molecular players, regulatory mechanisms, and key signaling cascades. Furthermore, this document outlines common experimental methodologies for studying these pathways and presents relevant quantitative data in a structured format.

Introduction: From this compound to Cellular Calcium Influx

This compound is a salt composed of calcium and glubionic acid. In an aqueous environment, such as the extracellular fluid, it readily dissociates to yield calcium ions (Ca²⁺) and glubionate anions. Consequently, the cellular uptake mechanisms relevant to this compound are, in fact, the physiological pathways responsible for transporting Ca²⁺ across the plasma membrane.

Cellular calcium homeostasis is a tightly regulated process critical for a myriad of physiological functions, including signal transduction, muscle contraction, neurotransmission, and gene expression. The intracellular free Ca²⁺ concentration is maintained at a very low level (typically around 100 nM) compared to the extracellular concentration (approximately 1-2 mM). This steep electrochemical gradient is maintained by the coordinated action of pumps, exchangers, and channels. The influx of Ca²⁺ down this gradient through various channel families is a primary mechanism for generating intracellular calcium signals. This guide will focus on the principal pathways mediating this influx.

Primary Pathways of Cellular Calcium Influx

The influx of Ca²⁺ from the extracellular space into the cytosol is predominantly mediated by several families of ion channels. The specific pathway utilized depends on the cell type and the nature of the stimulus.

Voltage-Gated Calcium Channels (VGCCs)

Voltage-gated calcium channels are multi-subunit transmembrane proteins that open in response to depolarization of the cell membrane. They are crucial in excitable cells like neurons, muscle cells, and endocrine cells, where they couple membrane potential changes to intracellular calcium signaling.

-

Mechanism of Action: Upon membrane depolarization, a voltage-sensing domain within the channel undergoes a conformational change, leading to the opening of the channel pore and allowing the rapid influx of Ca²⁺.

-

Classification: VGCCs are classified into several subtypes based on their biophysical and pharmacological properties, including L-type, P/Q-type, N-type, R-type, and T-type channels. Each type exhibits distinct activation thresholds, inactivation kinetics, and sensitivities to various antagonists.

Ligand-Gated Calcium Channels (LGCCs)

Ligand-gated calcium channels are activated by the binding of specific extracellular ligands, such as neurotransmitters. These channels are fundamental to synaptic transmission and other intercellular communication processes.

-

Mechanism of Action: The binding of a ligand to its receptor site on the channel protein induces a conformational change that opens the ion pore. While some LGCCs are non-selective cation channels, several are significantly permeable to Ca²⁺.

-

Examples: Prominent examples include the NMDA (N-methyl-D-aspartate) receptors and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are activated by the neurotransmitter glutamate (B1630785) and play a critical role in synaptic plasticity. Nicotinic acetylcholine (B1216132) receptors are another class of LGCCs that contribute to calcium influx in various cell types.

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a major Ca²⁺ influx pathway in both excitable and non-excitable cells. It is activated in response to the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER).

-

Mechanism of Action: The process is initiated by the depletion of ER Ca²⁺ stores, which is sensed by stromal interaction molecules (STIMs), a family of ER-resident transmembrane proteins. Upon Ca²⁺ dissociation from their EF-hand domains, STIM proteins oligomerize and translocate to ER-plasma membrane junctions. Here, they directly interact with and activate Orai channels, which are highly selective Ca²⁺ channels in the plasma membrane, leading to a sustained influx of Ca²⁺.

-

Significance: SOCE is crucial for replenishing ER calcium stores and for generating prolonged calcium signals that regulate processes like gene transcription, cell proliferation, and immune responses.

Transient Receptor Potential (TRP) Channels

The transient receptor potential (TRP) superfamily consists of a diverse group of non-selective cation channels that are gated by a wide variety of stimuli, including temperature, mechanical stress, and chemical compounds. Many TRP channels are permeable to Ca²⁺.

-

Mechanism of Action: The gating mechanisms of TRP channels are highly varied. For instance, TRPV channels can be activated by heat and capsaicin, while TRPM channels can be regulated by intracellular messengers. Their activation leads to cation influx, including Ca²⁺, which depolarizes the cell and contributes to intracellular calcium signaling.

-

Subfamilies: The TRP superfamily is divided into several subfamilies, including TRPV (vanilloid), TRPC (canonical), TRPM (melastatin), TRPA (ankyrin), and others, each with distinct activation mechanisms and physiological roles.

Quantitative Data on Calcium Influx Pathways

The following table summarizes key quantitative parameters for the major calcium influx pathways. These values can vary depending on the specific channel subtype, cell type, and experimental conditions.

| Parameter | Voltage-Gated Ca²⁺ Channels (L-type) | NMDA Receptors (LGCC) | Orai1 Channels (SOCE) | TRPV1 Channels |

| Activation Stimulus | Membrane Depolarization | Glutamate & Glycine binding | Depletion of ER Ca²⁺ stores | Capsaicin, Heat (>43°C), Protons |

| Activation Threshold | > -30 mV | Ligand-dependent | STIM1 binding | Stimulus-dependent |

| Single Channel Conductance | ~25 pS (with Ba²⁺) | ~50 pS | <1 pS (highly Ca²⁺ selective) | ~80 pS |

| Ion Selectivity (PCa/PNa) | >1000 | ~10 | >1000 | ~10 |

| Typical Antagonists | Dihydropyridines (e.g., Nifedipine), Verapamil | AP5, Memantine | 2-APB, GSK-7975A | Capsazepine, Ruthenium Red |

Experimental Protocols for Studying Cellular Calcium Uptake

The investigation of cellular calcium influx relies on a variety of sophisticated biophysical and cell biology techniques.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity with high temporal resolution.

-

Objective: To measure the flow of ions through single or populations of ion channels in the plasma membrane.

-

Methodology:

-

A glass micropipette with a very small tip diameter is brought into contact with the plasma membrane of a cell.

-

A tight seal (gigaohm seal) is formed between the pipette and the membrane.

-

In the "whole-cell" configuration, the membrane patch within the pipette is ruptured, allowing electrical access to the entire cell. The membrane potential is clamped at a desired voltage.

-

Changes in membrane potential or the application of ligands are used to activate calcium channels.

-

The resulting picoampere-level currents are measured, reflecting the influx of Ca²⁺.

-

Pharmacological agents (agonists, antagonists) can be applied to characterize the channels involved.

-

Calcium Imaging with Fluorescent Indicators

This is a widely used method to visualize and quantify changes in intracellular calcium concentration in real-time.

-

Objective: To measure spatial and temporal changes in cytosolic free [Ca²⁺].

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, GCaMP). These dyes exhibit a change in their fluorescent properties upon binding to Ca²⁺.

-

The cells are placed on a fluorescence microscope stage.

-

A baseline fluorescence measurement is taken.

-

A stimulus (e.g., a depolarizing agent, a ligand, or a drug to deplete ER stores like thapsigargin (B1683126) for SOCE) is applied to the cells.

-

The change in fluorescence intensity (or ratio of intensities for ratiometric dyes like Fura-2) is recorded over time using a sensitive camera.

-

The fluorescence signal is then converted to an approximate intracellular calcium concentration.

-

Radioactive Tracer Assays (⁴⁵Ca²⁺ Uptake)

This biochemical assay provides a direct measure of calcium influx into a population of cells.

-

Objective: To quantify the total amount of calcium taken up by cells over a specific period.

-

Methodology:

-

Cells are cultured in multi-well plates.

-

The culture medium is replaced with a buffer containing radioactive ⁴⁵Ca²⁺ and the experimental stimulus.

-

The cells are incubated for a defined period to allow for ⁴⁵Ca²⁺ uptake.

-

The incubation is stopped by rapidly washing the cells with an ice-cold stop buffer (containing a high concentration of a calcium chelator like EGTA) to remove extracellular ⁴⁵Ca²⁺.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The amount of ⁴⁵Ca²⁺ uptake is calculated and normalized to the amount of protein or number of cells per well.

-

Signaling Pathways and Visualizations

The influx of calcium through these channels initiates a cascade of downstream signaling events. Below are visualizations of a key calcium influx pathway and a typical experimental workflow.

Store-Operated Calcium Entry (SOCE) Signaling Pathway

Calcium Glubionate Bioavailability in Cell Culture Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of calcium glubionate in in vitro cell culture models, with a particular focus on the Caco-2 human colon adenocarcinoma cell line, a well-established model for intestinal absorption. This document details the underlying cellular mechanisms, experimental protocols for assessing bioavailability, quantitative data for comparison, and the key signaling pathways involved.

Introduction to Calcium Bioavailability in Cell Culture

Calcium is a critical second messenger in a vast array of cellular processes, including proliferation, differentiation, and signal transduction. In cell culture, the bioavailability of calcium supplements is paramount for accurate and reproducible experimental outcomes. This compound is an organic calcium salt frequently used in research and clinical settings. Its bioavailability in a cell culture context is determined by its dissociation in the aqueous environment of the culture medium, releasing free calcium ions (Ca²⁺) that are then available for cellular uptake.

Mechanisms of Cellular Calcium Uptake

The uptake of extracellular calcium by intestinal cells, modeled by Caco-2 cells, is a complex process involving both transcellular and paracellular pathways. The transcellular pathway involves the entry of Ca²⁺ across the apical membrane, intracellular transport, and extrusion across the basolateral membrane. This process is tightly regulated by various channels and transporters.

Once inside the cell, the increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) triggers downstream signaling cascades. Key mediators of these signals include Protein Kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). The activation of these kinases leads to a variety of cellular responses, including the modulation of ion channel activity and gene expression.

Quantitative Analysis of this compound Bioavailability

While direct dose-response data for this compound in Caco-2 cells is limited in publicly available literature, we can infer its bioavailability from studies on the closely related calcium gluconate and from in vitro intestinal permeation models.

Table 1: Comparison of Elemental Calcium Content in Common Calcium Salts

| Calcium Salt | Molecular Formula | Molar Mass ( g/mol ) | Elemental Calcium (%) |

| This compound | C₁₈H₃₂CaO₂₀ | 610.53 | ~6.5% |

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | 430.37 | ~9.3% |

| Calcium Chloride | CaCl₂ | 110.98 | ~36.1% |

Note: The elemental calcium percentage for this compound can vary slightly based on its hydration state.

Table 2: In Vitro Permeation and Comparative Bioavailability of Calcium Salts

| Calcium Salt | Cell/Model System | Parameter | Result | Citation |

| Calcium Gluconate | In vitro intestinal permeation model | Ion Penetration | ~81% at near-neutral pH | [1] |

| Calcium Gluconate vs. Calcium Chloride | In vitro human blood | Ionization | Similar and rapid increases in ionized calcium | [2][3] |

| Calcium Gluconate vs. Calcium Chloride | Children and dogs (in vivo) | Increase in serum [Ca²⁺] | Equivalent for equimolar doses | [2] |

| Various Calcium Salts | Caco-2 cells | Uptake Efficiency (%) | Varies with factors like dephytinization (e.g., 0.39% to 2.48%) | [4] |

Experimental Protocols

Caco-2 Cell Culture and Differentiation

Objective: To prepare a differentiated Caco-2 cell monolayer that mimics the intestinal barrier.

Methodology:

-

Cell Seeding: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) in a multi-well plate.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics.

-

Differentiation: The cells are cultured for 15-21 days to allow for spontaneous differentiation into a polarized monolayer with well-defined tight junctions. The culture medium is changed every 2-3 days.

-

Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

Calcium Uptake Assay in Caco-2 Cells

Objective: To quantify the amount of calcium from a this compound solution that is taken up by Caco-2 cells.

Methodology:

-

Preparation: Differentiated Caco-2 monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Treatment: A solution of this compound at a known concentration is added to the apical side of the monolayer.

-

Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

Quantification: After incubation, the amount of calcium in the basolateral medium (representing transported calcium) and within the cells (after cell lysis) is quantified.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To measure the change in intracellular calcium concentration in response to this compound treatment.

Methodology:

-

Dye Loading: Caco-2 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Washing: The cells are washed to remove excess extracellular dye.

-

Baseline Measurement: The baseline fluorescence is measured using a fluorescence microscope or plate reader.

-

Stimulation: A solution of this compound is added to the cells.

-

Data Acquisition: The change in fluorescence intensity is recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.

Quantification of Total Calcium by Atomic Absorption Spectroscopy (AAS)

Objective: To determine the total calcium content in cell lysates or media samples.

Methodology:

-

Sample Preparation: Cell lysates or media samples are appropriately diluted.

-

Standard Curve: A series of calcium standards of known concentrations are prepared to generate a standard curve.

-

AAS Measurement: The absorbance of the samples and standards is measured using an atomic absorption spectrophotometer at the specific wavelength for calcium (422.7 nm).

-

Calculation: The calcium concentration in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Visualizations

The influx of Ca²⁺ following the application of this compound activates intracellular signaling cascades. Below are diagrams illustrating a general experimental workflow and the key signaling pathways involved.

Upon cellular uptake, the increase in intracellular calcium acts as a second messenger, activating downstream signaling pathways.

Conclusion

This compound serves as a bioavailable source of calcium in in vitro cell culture models. Its bioavailability is dependent on its dissociation into free calcium ions, which are subsequently taken up by cells through regulated transport mechanisms. The resulting increase in intracellular calcium activates key signaling molecules such as PKC and CaMKII, leading to various cellular responses. The Caco-2 cell line provides a robust and relevant model for studying the intestinal absorption and subsequent cellular effects of this compound. The experimental protocols outlined in this guide offer a framework for researchers to quantitatively assess the bioavailability and biological activity of this and other calcium compounds.

References

An In-depth Technical Guide on Intracellular Calcium Signaling Initiated by Calcium Glubionate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, muscle contraction, and neurotransmission. The precise spatial and temporal control of intracellular Ca²⁺ concentration is critical for normal cellular function. Calcium glubionate, a calcium salt, is clinically utilized to correct hypocalcemia and to stabilize cardiac membranes in the context of hyperkalemia. In a research setting, by increasing the extracellular calcium concentration, this compound can be employed to investigate the intricate signaling pathways that are initiated by changes in extracellular calcium levels. This technical guide provides an in-depth overview of the core mechanisms of intracellular calcium signaling that can be initiated by modulating extracellular calcium with this compound, detailed experimental protocols for studying these phenomena, and quantitative data presented for clarity.

Core Mechanisms of Intracellular Calcium Signaling

The primary mechanism by which an increase in extracellular calcium, such as that provided by this compound, initiates intracellular signaling is through the activation of the Calcium-Sensing Receptor (CaSR) . The CaSR is a G-protein coupled receptor (GPCR) that detects changes in extracellular calcium levels.[1][2][3][4]

Upon binding of extracellular Ca²⁺, the CaSR undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store.[5] This binding triggers the opening of the IP₃R channels, resulting in the release of Ca²⁺ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.

-

Store-Operated Calcium Entry (SOCE): The depletion of Ca²⁺ from the ER is sensed by stromal interaction molecule (STIM) proteins located in the ER membrane.[6] STIM proteins then translocate to areas of the ER membrane that are in close proximity to the plasma membrane, where they interact with and activate Orai channels.[6] The opening of Orai channels allows for the influx of extracellular Ca²⁺ into the cell, a process known as store-operated calcium entry (SOCE). This influx provides a sustained elevation of intracellular calcium, replenishing the ER stores and prolonging the signaling cascade.[1][6]

-

Voltage-Gated Calcium Channels (VGCCs): In excitable cells such as neurons and muscle cells, changes in membrane potential can also lead to calcium influx. While this compound's primary effect is not direct depolarization, the downstream consequences of CaSR activation can modulate ion channel activity, indirectly influencing VGCCs.[7][8][9] VGCCs open in response to membrane depolarization, allowing a rapid and significant influx of Ca²⁺ from the extracellular space.[7][8][9]

The interplay between these pathways—CaSR activation, IP₃-mediated release, and SOCE—results in complex spatial and temporal patterns of intracellular calcium signals, often manifesting as oscillations or waves.

Quantitative Data Presentation

While specific dose-response and time-course data for this compound as an in vitro stimulus for intracellular calcium signaling are not extensively documented in preclinical research literature, the following tables provide a generalized representation of expected outcomes based on studies using other calcium salts or agonists of the CaSR. The precise values would need to be determined empirically for each cell type and experimental condition.

Table 1: Hypothetical Dose-Response of this compound on Peak Intracellular Calcium Concentration

| Concentration of this compound (mM) | Peak Intracellular Ca²⁺ (nM) (Mean ± SD) |

| 0 (Basal) | 100 ± 15 |

| 1 | 250 ± 30 |

| 5 | 550 ± 50 |

| 10 | 800 ± 65 |

| 20 | 850 ± 70 |

Table 2: Hypothetical Time-Course of Intracellular Calcium Signaling Following Stimulation with 10 mM this compound

| Time Post-Stimulation (seconds) | Intracellular Ca²⁺ (nM) (Mean ± SD) | Phase of Response |

| 0 | 100 ± 15 | Baseline |

| 10 | 650 ± 55 | Initial Peak (IP₃-mediated release) |

| 30 | 800 ± 65 | Sustained Peak (SOCE activation) |

| 60 | 500 ± 45 | Plateau Phase (Sustained influx) |

| 120 | 250 ± 30 | Decline Phase (Ca²⁺ sequestration/efflux) |

| 300 | 120 ± 20 | Return to Baseline |

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM Ratiometric Imaging

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration in cultured cells upon stimulation with this compound.

Materials:

-

Cultured cells grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

This compound stock solution

-

Ionomycin (B1663694) (for calibration)

-

EGTA (for calibration)

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)

Methodology:

-

Cell Preparation:

-

Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

On the day of the experiment, wash the cells once with HBSS containing Ca²⁺ and Mg²⁺.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells three times with HBSS to remove extracellular dye.

-

Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[6][10]

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and acquire a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

Stimulate the cells by perfusing with HBSS containing the desired concentration of this compound.

-

Record the changes in the F340/F380 ratio over time.

-

-

Calibration:

-

At the end of the experiment, perfuse the cells with a high Ca²⁺ solution containing ionomycin (a calcium ionophore) to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, perfuse with a Ca²⁺-free solution containing EGTA (a calcium chelator) to obtain the minimum fluorescence ratio (Rmin).

-

Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

-

Protocol 2: Flow Cytometry-Based Calcium Flux Assay

This protocol is suitable for high-throughput screening of the effects of this compound on intracellular calcium in a cell suspension.

Materials:

-

Suspension cells or trypsinized adherent cells

-

Indo-1 AM or Fluo-4 AM

-

Pluronic F-127

-

HBSS with and without Ca²⁺ and Mg²⁺

-

This compound stock solution

-

Flow cytometer with a UV laser (for Indo-1) or a blue laser (for Fluo-4)

Methodology:

-

Cell Preparation:

-

Harvest cells and resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Add the calcium indicator dye (e.g., 1-5 µM Indo-1 AM or Fluo-4 AM) and 0.02% Pluronic F-127 to the cell suspension.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye and resuspend in fresh HBSS.

-

-

Flow Cytometry Analysis:

-

Equilibrate the cells at 37°C for 5-10 minutes.

-

Acquire a baseline reading of the cell population on the flow cytometer for 30-60 seconds.

-

Add the this compound solution to the cell suspension while continuously acquiring data.

-

Record the change in fluorescence intensity over time. For Indo-1, this will be a ratiometric measurement. For Fluo-4, this will be an increase in fluorescence intensity.

-

Analyze the data to determine the percentage of responding cells and the magnitude of the calcium flux.

-

Mandatory Visualizations

Caption: Signaling pathway initiated by increased extracellular calcium.

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Conclusion

This compound, by elevating extracellular calcium concentration, serves as a tool to probe the complex network of intracellular calcium signaling pathways. The primary route of signal initiation is through the activation of the Calcium-Sensing Receptor, leading to IP₃-mediated calcium release from the endoplasmic reticulum and subsequent store-operated calcium entry. Understanding these fundamental mechanisms and employing robust experimental protocols, such as fluorescence-based imaging and flow cytometry, are crucial for researchers in basic science and drug development to elucidate the roles of calcium signaling in health and disease. The provided methodologies and conceptual frameworks offer a solid foundation for designing and interpreting experiments aimed at dissecting the intricacies of calcium-mediated cellular communication.

References

- 1. Structural mechanism of ligand activation in human calcium-sensing receptor | eLife [elifesciences.org]

- 2. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 3. Extracellular calcium sensing and extracellular calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Calcium signalling in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Calcium-Sensing Receptor: A Key Target for Extracellular Calcium Signaling in Neurons [frontiersin.org]

- 9. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 10. hellobio.com [hellobio.com]

The Double-Edged Sword: Postulated Effects of Calcium Glubionate on Mitochondrial Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium is a ubiquitous second messenger crucial for a myriad of cellular processes, and mitochondria are central players in the intricate regulation of intracellular calcium homeostasis. As a supplemental source of calcium, calcium glubionate has the potential to influence mitochondrial function through the modulation of intracellular calcium concentrations. This guide explores the dual nature of calcium's influence on mitochondria, from its role in stimulating bioenergetics to its capacity to trigger cell death pathways under conditions of overload. We will delve into the established signaling pathways, present quantitative data from analogous experimental models using calcium ionophores, and provide detailed experimental protocols for assessing key mitochondrial functions. This document aims to equip researchers with the foundational knowledge and practical methodologies to investigate the potential mitochondrial effects of calcium-modulating compounds like this compound.

The Physiological Role of Mitochondrial Calcium

Mitochondria are not merely the powerhouses of the cell; they are also dynamic calcium signaling organelles. The uptake of calcium into the mitochondrial matrix is a critical physiological process that links cellular metabolic status with energy demand.

Mitochondrial Calcium Uptake

The primary mechanism for calcium entry into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU) , a highly selective channel located in the inner mitochondrial membrane (IMM).[1][2][3] The activity of the MCU is driven by the substantial negative membrane potential across the IMM.[4][5]

The following diagram illustrates the key components of the mitochondrial calcium uptake machinery.

Caption: Mitochondrial Calcium Transport Machinery.

Stimulation of Bioenergetics

Transient increases in mitochondrial matrix calcium concentration stimulate ATP production by activating three key dehydrogenases of the tricarboxylic acid (TCA) cycle: pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase.[6][7] This, in turn, increases the supply of NADH and FADH₂ to the electron transport chain (ETC), enhancing oxidative phosphorylation and ATP synthesis.[6][7] This mechanism allows cells to match energy production with demand during periods of high activity, which are often associated with elevated cytosolic calcium levels.

Pathological Consequences of Mitochondrial Calcium Overload

While physiological calcium signaling is beneficial, excessive and sustained mitochondrial calcium accumulation is a hallmark of cellular injury and a critical step in the induction of cell death.[8][9]

The Mitochondrial Permeability Transition Pore (mPTP)

A primary consequence of mitochondrial calcium overload is the opening of the mitochondrial permeability transition pore (mPTP) , a high-conductance channel in the IMM.[10][11][12][13][14] The precise molecular identity of the mPTP is still debated, but its opening is known to be triggered by high matrix Ca²⁺, oxidative stress, and inorganic phosphate, and inhibited by cyclosporin (B1163) A.[8][10][15]

Opening of the mPTP leads to:

-

Dissipation of the mitochondrial membrane potential (ΔΨm).[15]

-

Uncoupling of the electron transport chain from ATP synthesis.

-

Osmotic swelling of the mitochondrial matrix due to the influx of water and solutes.[16]

-

Rupture of the outer mitochondrial membrane.

-

Release of pro-apoptotic factors, such as cytochrome c, into the cytosol.[9][17][18]

The following diagram illustrates the signaling cascade initiated by mitochondrial calcium overload leading to apoptosis.

Caption: Calcium-Induced Mitochondrial Apoptotic Pathway.

Oxidative Stress

Mitochondrial calcium overload can also lead to an increase in the production of reactive oxygen species (ROS).[8][19][20][21] This is thought to occur through several mechanisms, including the disruption of the electron transport chain and the activation of ROS-generating enzymes.[21] The resulting oxidative stress can further promote mPTP opening, creating a vicious cycle that exacerbates mitochondrial damage and cellular injury.[8]

Quantitative Data from Calcium Ionophore Studies

In the absence of direct data for this compound, studies using calcium ionophores such as A23187 and ionomycin (B1663694) can provide insights into the effects of acute increases in intracellular calcium on mitochondrial function. These agents facilitate the transport of Ca²⁺ across cellular membranes, mimicking aspects of calcium overload.

| Parameter | Cell Type | Treatment | Observation | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Cortical Astrocytes | 5 µM 4-Br-A23187 | Rapid decline in TMRM fluorescence, indicating depolarization. | [15] |

| Mitochondrial Membrane Potential (ΔΨm) | Rat Cortical Neurons | 5 µM 4-Br-A23187 | Rapid decline in TMRM fluorescence, indicating depolarization. | [15] |

| Cytosolic Ca²⁺ ([Ca²⁺]c) | HepG2 Cells | Ionomycin | Increase in [Ca²⁺]c. | [22] |

| Mitochondrial Ca²⁺ ([Ca²⁺]m) | HepG2 Cells | Ionomycin | Increase in [Ca²⁺]m. | [22] |

| Mitochondrial Respiration | Isolated Rat Liver Mitochondria | A23187 (0-0.2 nmol/mg protein) | Increased rate of respiration (uncoupling effect). | [23] |

| ATP Levels | Cardiac Myocytes from Doxorubicin-treated Rats | 25 µM A23187 | Depletion of ATP. | [24] |

Experimental Protocols for Assessing Mitochondrial Function

To investigate the potential effects of this compound on mitochondrial function, a number of well-established experimental protocols can be employed.

Measurement of Mitochondrial Membrane Potential (MMP)

Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and function. Potentiometric fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1, accumulate in the mitochondrial matrix in a potential-dependent manner. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.[25]

Protocol (using JC-1 and Flow Cytometry):

-

Cell Culture: Seed cells (e.g., HepG2, SH-SY5Y) in 6-well plates and culture to the desired confluency. Treat cells with varying concentrations of this compound for the desired time period.

-

Cell Harvesting: Digest cells with trypsin-EDTA, transfer to a 1.5 mL microcentrifuge tube, and centrifuge at 1000 x g for 3 minutes. Discard the supernatant.

-

Staining: Resuspend the cell pellet in 500 µL of pre-warmed culture medium containing 2 µM JC-1. Incubate at 37 °C in a 5% CO₂ incubator for 20-30 minutes.

-

Washing: Centrifuge the cells at 1000 x g for 3 minutes and resuspend the pellet in 500 µL of phosphate-buffered saline (PBS).

-

Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers). Quantify the ratio of red to green fluorescence.

Measurement of Oxygen Consumption Rate (OCR)

Principle: OCR is a direct measure of mitochondrial respiratory activity.[26] Extracellular flux analyzers (e.g., Seahorse XF Analyzer) can measure OCR in real-time in live cells, allowing for the determination of basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[26][27]

Protocol (Mito Stress Test):

-

Plate Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. Treat with this compound as required.

-

Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose. Incubate the cells at 37 °C in a non-CO₂ incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration plate. Load the injector ports of the sensor cartridge with sequential inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone (B1679576)/Antimycin A (Complex I and III inhibitors)

-

-

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: Analyze the resulting OCR data to determine the key parameters of mitochondrial respiration.

The following diagram illustrates the workflow for a typical Seahorse XF Mito Stress Test.

Caption: Seahorse XF Mito Stress Test Workflow.

Calcium Retention Capacity (CRC) Assay

Principle: This assay measures the ability of mitochondria to sequester and retain calcium before the induction of mPTP opening.[28][29] Isolated mitochondria or permeabilized cells are exposed to pulses of Ca²⁺ in the presence of a fluorescent calcium indicator that cannot enter the mitochondria (e.g., Calcium Green-5N). Mitochondrial Ca²⁺ uptake is observed as a decrease in extra-mitochondrial fluorescence. The opening of the mPTP is marked by a sudden, sustained increase in fluorescence as the sequestered Ca²⁺ is released back into the medium.[29]

Protocol (using Isolated Mitochondria):

-

Mitochondria Isolation: Isolate mitochondria from a relevant tissue (e.g., rat liver) by differential centrifugation.[30] Determine the protein concentration using a standard assay (e.g., BCA).

-

Assay Buffer: Prepare a respiration buffer containing succinate (B1194679) and rotenone (to energize mitochondria via Complex II) and the fluorescent indicator Calcium Green-5N.

-

Experiment Setup: Add a standardized amount of isolated mitochondria to the assay buffer in a 96-well plate. Place the plate in a fluorescence microplate reader.

-

Calcium Pulses: Add sequential, calibrated pulses of CaCl₂ to the wells at fixed intervals (e.g., every 4 minutes).

-

Fluorescence Monitoring: Monitor the extra-mitochondrial calcium fluorescence kinetically. The number of calcium pulses the mitochondria can take up before the large, sustained fluorescence increase is the calcium retention capacity.

-

Data Analysis: Compare the CRC of mitochondria from control versus this compound-treated samples. A lower CRC indicates increased sensitivity to mPTP opening.

Conclusion and Future Directions

The intricate relationship between calcium and mitochondrial function suggests that any compound altering intracellular calcium levels, such as this compound, warrants investigation for its potential mitochondrial effects. While physiological increases in mitochondrial calcium can enhance cellular bioenergetics, sustained calcium overload is a potent trigger for mitochondrial dysfunction and cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to explore these potential effects. Future studies should aim to directly assess the impact of this compound on mitochondrial calcium handling, bioenergetics, and the induction of the mitochondrial permeability transition in various cell types and disease models. Such research will be invaluable for understanding the complete cellular impact of calcium supplementation and for the development of novel therapeutic strategies targeting mitochondrial function.

References

- 1. Mitochondrial calcium uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of mitochondrial calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurements of mitochondrial calcium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium oscillations optimize the energetic efficiency of mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium oscillations optimize the energetic efficiency of mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative stress caused by mitochondrial calcium overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial Ca2+ and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitochondrial Ca2+ and Regulation of the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Mitochondrial Calcium and the Permeability Transition Pore in Regulating Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Permeability Transition Pore and Calcium Handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial permeability transition pore and calcium handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Mitochondrial Calcium and the Permeability Transition Pore in Regulating Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of FK506 and Cyclosporin A on Calcium Ionophore-Induced Mitochondrial Depolarization and Cytosolic Calcium in Astrocytes and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Studies on the ionophorous antibiotics. XVI. The ionophore-mediated calcium transport and concomitant osmotic swelling of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium, mitochondria and apoptosis studied by fluorescence measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxidant, mitochondria and calcium: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Some effects of ionophore A23187 on energy utilization and the distribution of cations and anions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Interference with calcium-dependent mitochondrial bioenergetics in cardiac myocytes isolated from doxorubicin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]

- 26. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. research.ed.ac.uk [research.ed.ac.uk]

- 28. bmglabtech.com [bmglabtech.com]

- 29. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 30. agilent.com [agilent.com]

The Role of Intracellular Calcium Elevation in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺), a ubiquitous second messenger, plays a pivotal role in a myriad of cellular processes, including the highly regulated mechanism of programmed cell death, or apoptosis. Dysregulation of intracellular calcium homeostasis is a critical factor in the initiation and execution of apoptotic signaling cascades. This technical guide provides an in-depth exploration of the multifaceted role of elevated intracellular calcium in apoptosis. We will dissect the core signaling pathways, present quantitative data from key experimental findings, and offer detailed protocols for the assays and techniques essential for investigating these processes. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are focused on understanding and targeting apoptosis. While this guide focuses on the general role of intracellular calcium elevation, the principles and methodologies described are directly applicable to the study of calcium-donating compounds such as calcium glubionate.

Introduction to Calcium and Apoptosis

Apoptosis is an essential physiological process for tissue homeostasis, development, and the elimination of damaged or infected cells.[1][2] The process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][3] The intricate signaling networks that govern apoptosis are tightly regulated, and disruptions in these pathways can lead to various pathological conditions, including cancer and neurodegenerative diseases.[1][2]

Intracellular calcium concentration ([Ca²⁺]i) is meticulously maintained at low levels under normal physiological conditions. However, various stimuli can trigger a rapid and significant increase in [Ca²⁺]i, either through influx from the extracellular space or release from intracellular stores like the endoplasmic reticulum (ER).[4] This elevation in [Ca²⁺]i can act as a potent trigger for apoptosis through the activation of multiple downstream signaling pathways.[4][5] While moderate increases in [Ca²⁺]i can promote apoptosis, excessive calcium overload may lead to necrosis.[1][2] Compounds that increase intracellular calcium, such as calcium ionophores (e.g., ionomycin (B1663694) and A23187), have been shown to induce apoptosis in various cell types.[3][6][7][8]

Core Signaling Pathways of Calcium-Mediated Apoptosis

Elevated intracellular calcium initiates apoptosis through several interconnected signaling pathways, primarily involving the mitochondria, endoplasmic reticulum, and a cascade of enzymatic activations.

The Mitochondrial Pathway

Mitochondria are central to the integration and execution of apoptotic signals.[1] An increase in cytosolic Ca²⁺ leads to its uptake by mitochondria.[5] Mitochondrial calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner mitochondrial membrane.[5][9][10] Persistent mPTP opening leads to the dissipation of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[5][11][12][13]

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis.[13][14]

The Endoplasmic Reticulum (ER) Stress Pathway

The ER is the primary intracellular Ca²⁺ storage organelle. Depletion of ER Ca²⁺ stores, for instance by inhibitors of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pumps like thapsigargin, can induce ER stress and trigger apoptosis.[15] Bcl-2 family proteins, key regulators of apoptosis, are localized to the ER and mitochondria and play a crucial role in modulating ER Ca²⁺ homeostasis.[2][4][16] Anti-apoptotic proteins like Bcl-2 can decrease the amount of Ca²⁺ stored in the ER, thereby preventing its release and subsequent mitochondrial uptake, which protects the cell from apoptosis.[2][4][17] Conversely, pro-apoptotic Bcl-2 family members like Bax and Bak can promote Ca²⁺ release from the ER.[4]

Calcium-Dependent Enzymes

Several cytosolic enzymes are activated by elevated Ca²⁺ levels and contribute to the apoptotic cascade:

-

Calpains: These are a family of calcium-dependent cysteine proteases. Once activated, calpains can cleave various cellular substrates, including cytoskeletal proteins and members of the Bcl-2 family, thereby promoting apoptosis.[1]

-

Calcineurin: This is a calcium/calmodulin-dependent serine/threonine phosphatase.[5] Calcineurin can dephosphorylate and activate the pro-apoptotic Bcl-2 family member BAD, promoting its interaction with anti-apoptotic proteins like Bcl-xL and thereby inducing apoptosis.[2]

-

Protein Kinase C (PKC): The role of PKC in apoptosis is complex and can be either pro- or anti-apoptotic depending on the specific isoform and cell type.[2]

The interplay of these pathways highlights the central role of calcium as a versatile and potent signaling molecule in the induction of apoptosis.

Quantitative Data Summary

| Experimental Model | Calcium-Modulating Agent | Concentration | Key Quantitative Finding | Reference |

| Cultured cortical neurons | Ionomycin | 250 nM | Induced apoptosis. | [6] |

| Cultured cortical neurons | A-23187 | 100 nM | Induced apoptosis. | [6] |

| Human myeloid HL-60 cells | UTP | 10 µM | Induced a transient increase in cytosolic Ca²⁺ and subsequent caspase-3 and -9 activation. | [18] |

| Human myeloid HL-60 cells | Thapsigargin | 1 µM | Induced a transient increase in cytosolic Ca²⁺ and subsequent caspase-3 and -9 activation. | [18] |

Experimental Protocols

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Principle: Ratiometric fluorescent indicators, such as Fura-2 AM, are used to measure changes in intracellular calcium concentration. Fura-2 AM is a membrane-permeable dye that is cleaved by intracellular esterases to the membrane-impermeable form, Fura-2. The fluorescence emission of Fura-2 at ~510 nm differs depending on whether it is bound to Ca²⁺ (excitation at ~340 nm) or free (excitation at ~380 nm). The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.[19][20]

Protocol:

-

Cell Preparation: Plate cells on glass coverslips or in a 96-well plate suitable for fluorescence measurements and allow them to adhere overnight. For suspension cells, they can be used directly.[21]

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium. Incubate the cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with the salt solution to remove extracellular Fura-2 AM.

-

Measurement: Place the coverslip or plate in a fluorescence spectrophotometer or a fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

-

Stimulation: After establishing a baseline reading, add the calcium-mobilizing agent (e.g., this compound, ionomycin) and continue recording the fluorescence changes.

-

Calibration: At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular calcium, followed by the minimum fluorescence ratio (Rmin) after chelating all calcium with a chelator like EGTA (e.g., 10 mM).

-

Calculation: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[22][23][24][25] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTP (e.g., fluorescently labeled or biotinylated).[22][26]

Protocol:

-

Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Permeabilization: Wash the samples with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

TUNEL Reaction: Wash the samples with PBS. Incubate the samples with the TUNEL reaction mixture containing TdT and labeled dUTP in a humidified chamber at 37°C for 60 minutes in the dark.

-

Washing: Wash the samples three times with PBS.

-

Detection (for biotinylated dUTP): If using biotinylated dUTP, incubate with a streptavidin-fluorophore conjugate for 30 minutes at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cell nuclei.

-

Analysis: Mount the samples and visualize them using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. The percentage of TUNEL-positive cells can be quantified.

Western Blot for Caspase-3 Activation

Principle: Caspase-3 is a key executioner caspase in apoptosis. It is synthesized as an inactive pro-enzyme (~32-35 kDa) and is activated by proteolytic cleavage into two smaller subunits (p17 and p12).[14][27][28] Western blotting can be used to detect the presence of the cleaved, active form of caspase-3, confirming the activation of the apoptotic cascade.[14][29]

Protocol:

-

Protein Extraction: Lyse treated and untreated control cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[30]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[30]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C with gentle agitation. A primary antibody against total caspase-3 and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of the p17/19 kDa band indicates caspase-3 activation.

Visualizations

Caption: Overview of Calcium-Mediated Apoptotic Signaling Pathways.

Caption: Experimental Workflow for Investigating Calcium-Induced Apoptosis.

Conclusion

The elevation of intracellular calcium is a critical and multifaceted signal in the induction and execution of apoptosis. A thorough understanding of the underlying signaling pathways and the ability to accurately measure the key events in this process are paramount for researchers in both basic science and drug development. The methodologies and conceptual frameworks presented in this technical guide provide a solid foundation for investigating the role of calcium-modulating agents, such as this compound, in the context of programmed cell death. Future research in this area will likely focus on the precise molecular mechanisms that fine-tune calcium signaling in apoptosis and how these can be therapeutically targeted for the treatment of various diseases.

References

- 1. old.sm.unife.it [old.sm.unife.it]

- 2. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]